molecular formula C11H10N4S B398348 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole CAS No. 4091-89-8

5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole

Cat. No.: B398348
CAS No.: 4091-89-8
M. Wt: 230.29g/mol
InChI Key: ZBORRTLUNZDCNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazone derivative with a suitable thiol compound, followed by cyclization to form the triazinoindole core . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or Dowtherm A .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity for ferrous ions and greater antiproliferative activity against certain cancer cell lines . This makes it a valuable lead compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-15-8-6-4-3-5-7(8)9-10(15)12-11(16-2)14-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORRTLUNZDCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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